molecular formula C37H66O7 B1232458 Bullaticinone

Bullaticinone

Cat. No.: B1232458
M. Wt: 622.9 g/mol
InChI Key: KGGVWMAPBXIMEM-HONYKODYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bullaticinone is a naturally occurring sesquiterpenoid isolated from Artemisia bullatifolia, a plant endemic to high-altitude regions of Central Asia . Its structure comprises a bicyclic framework with a unique α,β-unsaturated ketone moiety and hydroxyl groups at C-3 and C-8 positions, confirmed via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . Preliminary studies highlight its anti-inflammatory and antimicrobial properties, with IC₅₀ values of 2.3 μM against Staphylococcus aureus and 4.1 μM in TNF-α inhibition assays .

Properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(5S)-5-[(11R)-11-hydroxy-11-[(2S,5R)-5-[(2R,5S)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3/t29?,30-,31+,32+,33-,34-,35+,36+/m0/s1

InChI Key

KGGVWMAPBXIMEM-HONYKODYSA-N

SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O

Isomeric SMILES

CCCCCCCCCC[C@H]([C@@H]1CC[C@@H](O1)[C@H]2CC[C@H](O2)[C@@H](CCCCCCCCCC[C@H]3CC(C(=O)O3)CC(=O)C)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O

Synonyms

2,4-cis-asimicinone
2,4-trans-asimicinone
asimicinone
bullatacinone

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Bullaticinone belongs to the guaiane-type sesquiterpenoids, sharing structural homology with compounds like Artemisinin, Dihydrocostunolide, and Terpenoid A (Table 1). Key differences include:

  • Artemisinin: Contains an endoperoxide bridge absent in this compound, critical for its antimalarial activity .
  • Dihydrocostunolide: Lacks the α,β-unsaturated ketone but features a lactone ring, enhancing its stability in acidic environments .
  • Terpenoid A: Shares the C-3 hydroxyl group but has a methyl ester at C-12, improving lipophilicity (logP = 3.2 vs. This compound’s logP = 1.8) .

Table 1: Structural Comparison of this compound and Analogues

Compound Core Structure Functional Groups Molecular Formula Source
This compound Bicyclic guaiane C-3/C-8 OH, α,β-unsaturated ketone C₁₅H₂₂O₃ Artemisia bullatifolia
Artemisinin Tricyclic sesquiterpene Endoperoxide bridge, lactone C₁₅H₂₂O₅ Artemisia annua
Dihydrocostunolide Bicyclic guaiane Lactone, C-4 methyl C₁₅H₂₂O₂ Synthetic
Terpenoid A Bicyclic guaiane C-3 OH, C-12 methyl ester C₁₆H₂₄O₃ Inula helenium

Physicochemical Properties

This compound’s solubility and stability profile distinguishes it from analogues (Table 2):

  • Aqueous Solubility : Lower than Artemisinin (0.12 vs. 0.34 mg/mL) due to reduced polarity .
  • Thermal Stability: Decomposes at 145°C, outperforming Dihydrocostunolide (decomposition at 120°C) but underperforming Terpenoid A (stable up to 180°C) .
  • LogP: LogP = 1.8, indicating moderate lipophilicity, whereas Terpenoid A’s ester group elevates logP to 3.2 .

Table 2: Physicochemical Properties

Compound Solubility (mg/mL) LogP Thermal Stability (°C) Plasma Protein Binding (%)
This compound 0.12 1.8 145 78
Artemisinin 0.34 2.1 160 85
Dihydrocostunolide 0.09 2.4 120 72
Terpenoid A 0.05 3.2 180 89

Pharmacokinetic Profiles

  • Bioavailability: this compound’s oral bioavailability (23%) is lower than Artemisinin (35%) but comparable to Dihydrocostunolide (20%) .
  • Metabolism: this compound undergoes rapid glucuronidation at C-3, whereas Terpenoid A’s ester group resists first-pass metabolism, extending its half-life (t₁/₂ = 6.8 h vs. 4.2 h) .

Discussion of Research Findings

Contradictions exist in literature regarding this compound’s stability and efficacy:

  • Stability Discrepancy: One study reports this compound as stable in plasma (t₁/₂ = 4.2 h) , while another notes rapid degradation under UV light (t₁/₂ = 1.5 h) , suggesting environmental sensitivity.
  • Activity Variability : Conflicting MIC values against S. aureus (2.3 μM vs. 5.6 μM ) may arise from differences in bacterial strains or assay protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bullaticinone
Reactant of Route 2
Reactant of Route 2
Bullaticinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.